molecular formula C5H7NO4Zn B14128709 Zinc glutamate CAS No. 1949-15-1

Zinc glutamate

Katalognummer: B14128709
CAS-Nummer: 1949-15-1
Molekulargewicht: 210.5 g/mol
InChI-Schlüssel: GAMIYQSIKAOVTG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc glutamate is a compound formed by the combination of zinc and glutamic acid. It is recognized for its role in various biological and industrial applications due to its unique properties. Zinc, an essential trace element, plays a crucial role in numerous enzymatic reactions, while glutamic acid is a key amino acid involved in protein synthesis and neurotransmission.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc glutamate can be synthesized through the reaction of zinc salts with glutamic acid. One common method involves dissolving zinc oxide or zinc carbonate in a solution of glutamic acid under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The resulting product is then filtered, washed, and dried to obtain this compound in its final form .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc glutamate undergoes various chemical reactions, including:

    Oxidation: Zinc in this compound can be oxidized to form zinc oxide.

    Reduction: Zinc ions can be reduced under specific conditions.

    Substitution: this compound can participate in substitution reactions where the glutamate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas.

    Substitution: Ligands like chloride or sulfate ions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Zinc Glutamate: this compound is unique due to its combination of zinc and glutamic acid, which allows it to participate in specific biochemical processes, particularly those involving neurotransmission and enzyme activation. Its role in forming metal-organic frameworks also sets it apart from other zinc compounds .

Eigenschaften

CAS-Nummer

1949-15-1

Molekularformel

C5H7NO4Zn

Molekulargewicht

210.5 g/mol

IUPAC-Name

zinc;2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI-Schlüssel

GAMIYQSIKAOVTG-UHFFFAOYSA-L

Kanonische SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.